molecular formula C13H10N2O2S B1460902 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid CAS No. 284673-19-4

1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid

Cat. No.: B1460902
CAS No.: 284673-19-4
M. Wt: 258.3 g/mol
InChI Key: VQHLDOQOQOBBBX-UHFFFAOYSA-N
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Description

1-(2-Thienylmethyl)-1H-benzimidazole-5-carboxylic acid is a benzimidazole-based compound of significant interest in medicinal chemistry research. The benzimidazole scaffold is a privileged and versatile pharmacophore in drug discovery, known for its wide spectrum of biological activities . This particular derivative is a functionalized molecule, incorporating a 2-thienylmethyl group at the N-1 position and a carboxylic acid moiety at the 5-position of the benzimidazole core. These modifications make it a valuable intermediate for the synthesis of more complex molecules, as the carboxylic acid group allows for further derivatization, for instance, into esters or amides . Researchers utilize such compounds to explore new therapeutic agents, with scientific literature indicating that structurally similar 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives have been prepared and assessed as potential chemotherapeutic agents, demonstrating the relevance of this chemical class in oncology research . The broader benzimidazole family has demonstrated intriguing pharmacological properties, including anticancer activities that may operate through versatile mechanisms such as DNA binding or enzyme inhibition . This compound is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all recommended safety protocols.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c16-13(17)9-3-4-12-11(6-9)14-8-15(12)7-10-2-1-5-18-10/h1-6,8H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHLDOQOQOBBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN2C=NC3=C2C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

A. One-Pot Synthesis Approach

A notable and efficient method for synthesizing 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid is the one-pot synthesis. This approach streamlines the process by combining multiple reaction steps into a single vessel, reducing purification steps and improving overall yield.

  • Key Reactants:

    • o-phenylenediamine
    • 2-thienylmethyl aldehyde or 2-thienylmethyl halide
    • Carboxylic acid source (often a substituted benzoic acid or its derivatives)
    • Sodium dithionite (as a reducing agent)
    • Dimethyl sulfoxide (solvent)
  • General Procedure:

    • Combine o-phenylenediamine with the chosen carboxylic acid or aldehyde in dimethyl sulfoxide.
    • Add sodium dithionite to facilitate cyclization and reduction.
    • Stir and heat under controlled conditions (typically 80–120°C) for several hours.
    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification (e.g., recrystallization or chromatography).

B. Stepwise Condensation and Cyclization

Some literature reports stepwise methods, starting with the formation of a Schiff base (imine) between o-phenylenediamine and an appropriate aldehyde, followed by oxidative cyclization:

  • Step 1: Formation of the imine intermediate by reacting o-phenylenediamine with 2-thienylmethyl aldehyde.
  • Step 2: Cyclization using oxidizing agents (e.g., ferric chloride, hydrogen peroxide).
  • Step 3: Introduction or unmasking of the carboxylic acid group at the 5-position, either via direct substitution or hydrolysis if a protected precursor was used.

Example Synthesis Data Table

Step Reactants Conditions Key Reagents Yield (%) Notes
1 o-phenylenediamine + 2-thienylmethyl aldehyde + 4-carboxybenzoic acid DMSO, 100°C, 6 h Sodium dithionite 60–75 One-pot method, direct cyclization
2 o-phenylenediamine + 2-thienylmethyl aldehyde Ethanol, reflux, 4 h Ferric chloride 55–65 Stepwise, imine formation then cyclization
3 Protected benzimidazole precursor MeOH/THF, reflux, 12 h NaOH, HCl 70 Hydrolysis to unmask carboxylic acid

*Yields are representative and may vary depending on scale and purification efficiency.

Research Findings and Process Optimization

  • Solvent Effects: Dimethyl sulfoxide is preferred for one-pot methods due to its high polarity and ability to dissolve diverse reactants, facilitating cyclization.
  • Reducing Agents: Sodium dithionite is commonly used to promote ring closure and reduce intermediate species, increasing yields.
  • Temperature Control: Elevated temperatures (80–120°C) are critical for efficient cyclization but must be balanced to avoid decomposition.
  • Purification: Crude products are typically purified by recrystallization from ethanol or by silica gel chromatography using ethyl acetate/hexane mixtures.

Comparative Analysis of Methods

Method Advantages Limitations
One-pot synthesis Simplicity, fewer steps, higher yields Requires careful control of conditions
Stepwise condensation Greater control over intermediates More purification steps, lower yields
Hydrolysis of protected precursor Useful for sensitive groups Additional protection/deprotection steps

Notes and Recommendations

  • The choice of method depends on the desired scale, available starting materials, and purity requirements.
  • One-pot synthesis is generally preferred for research-scale preparations due to its operational simplicity and efficiency.
  • Stepwise methods may be advantageous when specific intermediates are required for further modification.
  • Hydrolysis steps are necessary when starting from protected carboxylic acid derivatives, as seen in related patent literature.

Chemical Reactions Analysis

Types of Reactions

1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group can yield the corresponding amine .

Scientific Research Applications

Scientific Research Applications

1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid has several applications in scientific research:

  • Chemistry It is used as a building block for synthesizing more complex molecules.
  • Biology It can be used to study enzyme inhibition and protein-ligand interactions.
  • Industry It can be used to develop organic semiconductors and other advanced materials.

This compound (CAS No. 284673-19-4) is a compound of significant interest due to its potential biological activities.

Target and Mode of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with a variety of enzymes and protein receptors. Benzimidazole derivatives exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities.

Biochemical Properties and Cellular Effects
1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, benzimidazole derivatives, including 1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid, have been shown to inhibit certain enzymes such as hepatitis C virus NS5B RNA-dependent RNA polymerase.
It exhibits significant effects on various cell types and cellular processes and has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have demonstrated antiproliferative activity against cancer cell lines such as HCT116, MCF7, and HeLa.

Molecular Mechanism
The molecular mechanism of action of 1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of hepatitis C virus NS5B RNA-dependent RNA polymerase by binding to its active site.

Temporal and Dosage Effects
In laboratory settings, the effects of 1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives, including 1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid, can maintain their stability under various conditions, allowing for sustained biological activity.
The effects of 1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid can vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes.

Metabolic Pathways, Transport, and Subcellular Localization
1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The transport and distribution of 1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid within cells and tissues are critical factors that influence its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The subcellular localization of 1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications.

1H-benzimidazole-5-carboxylic acid derivatives

A study reports on the synthesis and evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives as potential chemotherapeutic agents . The structures of the compounds were determined by FTIR, (1)H NMR, and mass spectroscopy . One molecule, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate (5a), induced maximum cell death in leukemic cells with an IC(50) value of 3 microM . Compound 5a induces S/G2 cell cycle arrest, which was further supported by the observed downregulation of CDK2, Cyclin B1, and PCNA . The observed downregulation of proapoptotic proteins, upregulation of antiapoptotic proteins, cleavage of PARP, and elevated levels of DNA strand breaks indicated the activation of apoptosis by 5a, suggesting that 5a could be a potent anti-leukemic agent .

Studies of 2-methyl-1h-benzimidazole-5-carboxylic acid

Mechanism of Action

The mechanism of action of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole moiety can interact with nucleic acids and proteins, potentially inhibiting enzymes or disrupting protein-protein interactions. The thiophene ring can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Data Tables

Table 2: Structural Comparison of Derivatives
Compound Substituent at N1 Key Functional Groups at C2 Crystallographic Features
1-(Phenylmethyl)-2-(4-methoxyphenylmethyl)-1H-benzimidazole-5-carboxylic acid Phenylmethyl 4-Methoxyphenylmethyl Planar core, hydrogen bonding
Ethyl 1-(2-hydroxyethyl)-2-[2-(methylsulfanyl)ethyl]-1H-benzimidazole-5-carboxylate Hydroxyethyl Methylsulfanylethyl π-π stacking, S···S contacts

Biological Activity

1-(2-Thienylmethyl)-1H-benzimidazole-5-carboxylic acid (CAS No. 284673-19-4) is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, referencing various studies and findings.

Chemical Structure and Synthesis

The compound features a benzimidazole core substituted with a thienylmethyl group and a carboxylic acid moiety. The general structure can be represented as follows:

C12H10N2O2S\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_2\text{S}

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with thienylmethyl halides followed by carboxylation reactions. This approach allows for the introduction of diverse functional groups that can enhance biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. A notable investigation involved testing various benzimidazole derivatives against human cancer cell lines, revealing significant growth inhibition.

  • Case Study : In a study assessing the cytotoxic effects of benzimidazole derivatives, compounds similar to this compound demonstrated IC50 values in the micromolar range against leukemia cells, indicating potent anticancer properties .
CompoundIC50 (µM)Cancer Type
This compoundTBDLeukemia
Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate3Leukemia

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. Research indicates that modifications at the 5-carboxylic acid position can enhance activity against various pathogens.

  • Research Findings : In vitro studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often in the low micromolar range .
PathogenMIC (µM)Reference Compound
Staphylococcus aureus20Ceftriaxone
Escherichia coli40Ceftriaxone

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through cell cycle arrest and modulation of key regulatory proteins such as CDK2 and Cyclin B1. Studies have shown downregulation of pro-apoptotic proteins and upregulation of anti-apoptotic proteins, leading to enhanced cell death .
  • Antimicrobial Mechanism : The antimicrobial action is hypothesized to be linked to the inhibition of nucleic acid synthesis or disruption of cell wall integrity in bacteria, similar to other benzimidazole derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions, similar to methods used for structurally related benzimidazole derivatives. For example, ethyl acetoacetate and phenylhydrazine have been employed in cyclocondensation under basic conditions to form pyrazole-carboxylic acid analogs . Key factors include solvent choice (e.g., methanol or ethyl acetate), catalyst selection (e.g., sodium methoxide or magnesium chloride), and temperature control during reflux . Optimization of stoichiometric ratios (e.g., 1:2 molar ratios of precursors) is critical to achieving yields above 70% .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : A combination of HPLC (for purity assessment), FTIR (to confirm functional groups like carboxylic acid and thienylmethyl), and NMR (1H/13C for structural elucidation) is recommended. Single-crystal X-ray diffraction (as used in benzimidazole analogs) provides definitive stereochemical confirmation . Elemental analysis (C, H, N) should align with theoretical values within ±0.4% to validate synthesis success .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies on similar compounds suggest storage at 0–4°C in anhydrous environments to prevent hydrolysis of the carboxylic acid group. Solubility in polar aprotic solvents (e.g., DMSO) enhances long-term stability, while exposure to moisture or light can degrade the thienylmethyl moiety . Accelerated stability testing via thermal gravimetric analysis (TGA) is advised for shelf-life determination.

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and molecular docking simulations predict binding affinities to target proteins (e.g., enzymes or receptors). For instance, ICReDD’s workflow integrates reaction path searches and experimental feedback to prioritize derivatives with optimal electronic properties (e.g., HOMO-LUMO gaps) and steric compatibility . Virtual screening of substituents at the thienylmethyl position can reduce synthetic trial-and-error .

Q. What strategies resolve contradictions in reaction yields reported across studies?

  • Methodological Answer : Discrepancies often arise from variations in solvent polarity, catalyst loading, or intermediate purification. Systematic Design of Experiments (DoE) can isolate critical variables. For example, a Plackett-Burman design identified reflux time and base concentration as key factors in benzimidazole synthesis, reconciling yield differences between 60% and 75% . Cross-validation with kinetic studies (e.g., monitoring via LC-MS) clarifies rate-limiting steps .

Q. How can cross-disciplinary approaches improve the compound’s application in drug discovery?

  • Methodological Answer : Integrating cheminformatics (e.g., PubChem data mining) with bioassay-guided fractionation identifies structural analogs with documented bioactivity (e.g., anti-inflammatory or anticancer properties). Hybrids incorporating triazole or thiazole moieties (as in ) enhance target selectivity via π-π stacking interactions. Collaborative workflows using lab automation and AI-driven SAR analysis accelerate lead optimization .

Q. What advanced techniques elucidate the compound’s interaction with biological membranes?

  • Methodological Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics to lipid bilayers or transporters. For charged derivatives, zeta potential measurements correlate solubility with membrane permeability. Synchrotron-based small-angle X-ray scattering (SAXS) provides nanoscale insights into membrane disruption mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid
Reactant of Route 2
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1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid

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